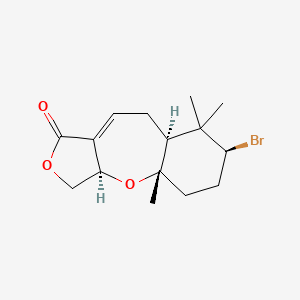
(9S,10S)-9,10,16-trihydroxyhexadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(9S,10S)-9,10,16-trihydroxyhexadecanoic acid is a unique organic compound characterized by the presence of three hydroxyl groups attached to a hexadecanoic acid backbone. This compound is a member of the long-chain fatty acids family and exhibits interesting chemical and biological properties due to its specific stereochemistry and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9S,10S)-9,10,16-trihydroxyhexadecanoic acid typically involves multi-step organic reactions. One common approach is the hydroxylation of hexadecanoic acid derivatives. The process may include:
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents such as osmium tetroxide or potassium permanganate.
Protection and Deprotection: Protecting groups may be used to ensure selective hydroxylation at desired positions, followed by deprotection to yield the final product.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, where specific strains of microorganisms are engineered to produce the compound. This method is advantageous due to its sustainability and potential for large-scale production.
化学反応の分析
Types of Reactions
(9S,10S)-9,10,16-trihydroxyhexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in alkaline medium.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学的研究の応用
(9S,10S)-9,10,16-trihydroxyhexadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable materials and surfactants.
作用機序
The mechanism of action of (9S,10S)-9,10,16-trihydroxyhexadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory responses or modulation of metabolic processes.
類似化合物との比較
Similar Compounds
(9S,10S)-10-hydroxy-9-(phosphonooxy)octadecanoic acid: Similar in structure but contains a phosphonooxy group.
(9S,10S,11R)-trihydroxy-12-octadecenoic acid: Contains an additional hydroxyl group and a double bond.
Uniqueness
(9S,10S)-9,10,16-trihydroxyhexadecanoic acid is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
17941-34-3 |
|---|---|
分子式 |
C16H32O5 |
分子量 |
304.42 g/mol |
IUPAC名 |
(9S,10S)-9,10,16-trihydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21)/t14-,15-/m0/s1 |
InChIキー |
MEHUJCGAYMDLEL-GJZGRUSLSA-N |
SMILES |
C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O |
異性体SMILES |
C(CCC[C@@H]([C@H](CCCCCCO)O)O)CCCC(=O)O |
正規SMILES |
C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
9,10,16-trihydroxypalmitic acid aleuritic acid aleuritolic acid aleuritolic acid, (R*,R*)-isomer aleuritolic acid, (R*,S*)-(+-)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide](/img/structure/B1665153.png)

